2-(4-Phenylphenyl)acetate

Description

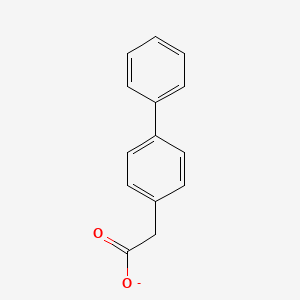

2-(4-Phenylphenyl)acetate (CAS: 1211592; IUPAC: 4-biphenylacetic acid) is a biphenyl-substituted acetic acid derivative with the molecular formula C₁₄H₁₂O₂ and an average molecular mass of 212.24 g/mol . It is characterized by a rigid biphenyl group attached to the acetic acid backbone, which enhances its lipophilicity compared to simpler phenylacetic acid derivatives. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and materials science, particularly in the development of coumarin-based inhibitors and host-guest systems .

Properties

Molecular Formula |

C14H11O2- |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

2-(4-phenylphenyl)acetate |

InChI |

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)/p-1 |

InChI Key |

QRZAKQDHEVVFRX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) (4-Methylphenyl)acetate

- Molecular Formula : C₉H₉O₂

- Molecular Weight : 149.17 g/mol

- Key Differences : The substitution of the biphenyl group with a single methyl group reduces steric bulk and lipophilicity. This simpler structure, with a ChemSpider ID of 5377921, is more water-soluble but less thermally stable due to the absence of aromatic conjugation .

(b) 2-(4-Hydroxyphenyl)ethyl Acetate

- Molecular Formula : C₁₀H₁₂O₃

- CAS : 58556-55-1

- Key Differences: The hydroxyl group increases polarity, enhancing hydrogen-bonding capacity. This property makes it more biologically active in contexts like antioxidant or enzyme inhibition studies compared to the non-polar biphenyl group in 2-(4-phenylphenyl)acetate .

Functional Group Modifications

(a) [2-oxo-2-(2-propan-2-ylanilino)ethyl] this compound

- Molecular Formula: C₂₅H₂₅NO₃

- CAS : 380159-81-9

- Key Differences: The addition of an oxo group and a propan-2-yl anilino side chain introduces hydrogen-bonding and steric hindrance. This modification may enhance binding affinity to hydrophobic targets, such as enzymes or receptors, compared to the parent compound .

(b) 4-METHYLPHENYL 2-[(PHENYLSULFONYL)ANILINO]ACETATE

Ester Derivatives

(a) 2-(4-Phenylphenyl)propyl 2-(4-acetoxyphenyl)acetate

- Synthesis : Yield 52% via silicon column chromatography (petroleum ether/ethyl acetate).

- Properties : The propyl ester chain increases lipophilicity (logP ≈ 5.2), favoring membrane permeability in drug delivery systems .

(b) Methyl 2-phenylacetoacetate

- Molecular Formula : C₁₁H₁₂O₃

- CAS : 16648-44-5

- Key Differences: The α-keto group enables keto-enol tautomerism, facilitating nucleophilic reactions (e.g., in amphetamine synthesis), which are absent in this compound .

Coumarin-Based Derivatives

EMAC10163g (Methyl 2-(7-(2-([1,1'-biphenyl]-4-yl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate)

- Synthesis : 73.9% yield via reaction with 2-bromo-1-(4-phenylphenyl)ethan-1-one.

- Properties : Melting point 168–169°C, indicating higher crystallinity than this compound. The coumarin backbone confers fluorescence and tumor-associated carbonic anhydrase inhibition (IC₅₀ < 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.